![molecular formula C23H19N5O2S B2560158 N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide CAS No. 439120-64-6](/img/structure/B2560158.png)
N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide
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Overview
Description
The compound contains several interesting functional groups, including a pyrrole ring, a thiophene ring, a pyrazolopyrimidine ring, and a carboxamide group . Pyrrole is a five-membered aromatic heterocycle, like thiophene, but with a nitrogen atom instead of sulfur . Pyrazolopyrimidine is a fused ring system incorporating pyrazole and pyrimidine rings. Carboxamide is a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized novel compounds incorporating pyrazolo[1,5-a]pyrimidine, which demonstrated promising antitumor activity. For instance, compounds synthesized from enaminones displayed inhibitory effects on human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating their potential in cancer treatment (S. Riyadh, 2011). Similarly, new pyrazolopyrimidines derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, with some showing significant cytotoxic effects against HCT-116 and MCF-7 cell lines (A. Rahmouni et al., 2016).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of compounds derived from pyrazolo[1,5-a]pyrimidine. For instance, the antimicrobial activity of substituted pyridine derivatives was investigated, revealing that some synthesized compounds possess significant effects against various bacterial and fungal species (M. Hossain et al., 2009).
Anti-Inflammatory and Analgesic Activities
Compounds incorporating pyrazolo[1,5-a]pyrimidine core have been assessed for their analgesic and anti-inflammatory properties. A notable study synthesized derivatives targeting adenosine A1 and A2A receptor affinity, showing potential for developing novel anti-inflammatory drugs (L. Squarcialupi et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-14-8-9-15(2)27(14)19-10-11-31-21(19)17-12-20-24-13-18(23(30)28(20)26-17)25-22(29)16-6-4-3-5-7-16/h3-13,26H,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHPVZWBLHOFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC=C(C(=O)N4N3)NC(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide |
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